molecular formula C18H15N5O3S3 B12017385 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B12017385
M. Wt: 445.5 g/mol
InChI Key: BJNCAVWFSRWQLB-VXLYETTFSA-N
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Description

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 5-(benzylsulfanyl)-1,3,4-thiadiazole-2-thiol with an appropriate hydrazide under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Scientific Research Applications

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide
  • 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide

Uniqueness

What sets 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both thiadiazole and nitrophenyl groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H15N5O3S3

Molecular Weight

445.5 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H15N5O3S3/c24-16(20-19-10-14-7-4-8-15(9-14)23(25)26)12-28-18-22-21-17(29-18)27-11-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,20,24)/b19-10+

InChI Key

BJNCAVWFSRWQLB-VXLYETTFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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